N-(3,5-dimethylphenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound characterized by its unique structural features and potential biological applications. This compound belongs to a class of thioacetamides that incorporate both triazole and pyrazole moieties, which are known for their diverse pharmacological activities.
This compound can be classified as a thioacetamide derivative due to the presence of the thio group (-S-) linked to an acetamide structure. Its classification also extends to heterocyclic compounds, specifically those containing triazole and pyrazole rings, which are notable for their biological significance in medicinal chemistry.
The synthesis of N-(3,5-dimethylphenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step synthetic routes. The general approach includes:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and time to optimize yields and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure of the synthesized compound .
The molecular structure of N-(3,5-dimethylphenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide features:
The compound's structural representation can be derived from its SMILES notation: COc1cn(CC(=O)Nc2cccc(C)c2C)c(CSc2nncn2C)cc1=O
, indicating the arrangement of atoms and functional groups within the molecule .
N-(3,5-dimethylphenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide can participate in various chemical reactions:
These reactions can be influenced by factors such as pH, temperature, and the presence of catalysts or solvents that may facilitate or hinder specific pathways .
The mechanism of action for N-(3,5-dimethylphenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide primarily revolves around its interaction with biological targets such as enzymes or receptors:
Studies indicate that compounds containing similar structural features exhibit significant biological activity against various targets including cancer cells and pathogens .
The physical properties include:
Chemical properties include:
Relevant analytical data such as melting point and boiling point are not readily available but can be determined through experimental studies .
N-(3,5-dimethylphenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide has potential applications in:
This compound exemplifies the intersection of synthetic chemistry and pharmacology, highlighting the importance of complex molecules in developing therapeutic agents .
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4